molecular formula C10H16ClNO3 B1275129 Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate CAS No. 379254-55-4

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate

Cat. No.: B1275129
CAS No.: 379254-55-4
M. Wt: 233.69 g/mol
InChI Key: QWBCFYAGERCGJG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Properties

IUPAC Name

ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBCFYAGERCGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405308
Record name 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-55-4
Record name 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
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Preparation Methods

General Synthetic Strategy

The preparation of ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate predominantly involves the acylation of a piperidine-3-carboxylate derivative with chloroacetyl chloride under controlled conditions. The key steps are:

  • Starting material: Ethyl piperidine-3-carboxylate or its derivatives.
  • Acylating agent: Chloroacetyl chloride.
  • Base: Typically triethylamine or another non-nucleophilic base to neutralize HCl formed.
  • Solvent: Dichloromethane (DCM) or similar inert solvents.
  • Temperature: Maintained at low temperatures (0–5 °C) to control reaction rate and minimize side reactions.

This method ensures selective mono-acylation at the nitrogen atom of the piperidine ring.

Detailed Preparation Method

Step Reagents and Conditions Description and Notes
1 Dissolve ethyl piperidine-3-carboxylate in DCM Use anhydrous dichloromethane to maintain an inert environment.
2 Cool the solution to 0–5 °C Low temperature controls the exothermic acylation reaction and reduces side product formation.
3 Add triethylamine (1.5 equiv) Acts as a base to neutralize HCl generated during the reaction.
4 Slowly add chloroacetyl chloride (1.1 equiv) Addition dropwise to maintain temperature and control reaction rate.
5 Stir the reaction mixture for 1–2 hours at 0–5 °C Ensures complete acylation of the piperidine nitrogen.
6 Quench the reaction with water or aqueous sodium bicarbonate Neutralizes residual acid and stops the reaction.
7 Extract the organic layer, dry over anhydrous MgSO4 Removes water and impurities.
8 Purify the crude product by column chromatography or recrystallization Yields pure this compound.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the piperidine nitrogen lone pair on the electrophilic carbonyl carbon of chloroacetyl chloride. The base (triethylamine) scavenges the released HCl, preventing protonation of the amine and side reactions.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is often adapted to continuous flow reactors to enhance safety and reproducibility. Automated control of temperature, reagent addition, and mixing improves yield and purity. Flow systems also allow precise control over reaction time and minimize exposure to hazardous reagents like chloroacetyl chloride.

Comparative Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale (Continuous Flow)
Solvent Dichloromethane (DCM) DCM or alternative green solvents
Temperature 0–5 °C Controlled precisely via automated cooling systems
Base Triethylamine (1.5 equiv) Triethylamine or other bases
Reaction Time 1–2 hours Minutes to hours, optimized for throughput
Purification Chromatography or recrystallization Crystallization and filtration
Safety Measures Standard fume hood, PPE Closed systems with automated monitoring

Research Findings and Optimization

  • Yield: Reported yields for this acylation typically range from 75% to 90%, depending on reagent purity and reaction control.
  • Selectivity: Maintaining low temperature and slow addition of chloroacetyl chloride minimizes diacylation or ring substitution side products.
  • Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products effectively.
  • Base Efficiency: Triethylamine is widely used due to its solubility and ability to neutralize HCl without competing nucleophilicity.

Summary Table of Key Data

Aspect Details
Starting Material Ethyl piperidine-3-carboxylate
Acylating Agent Chloroacetyl chloride
Base Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0–5 °C
Reaction Time 1–2 hours
Yield 75–90%
Purification Column chromatography or recrystallization
Industrial Adaptation Continuous flow reactors with automated control

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: N-oxides of the piperidine ring.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its unique chloroacetyl group enhances its reactivity, making it valuable for constructing various derivatives that can lead to novel therapeutic agents .

Biology

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate exhibits notable interactions with biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing enzyme activity through covalent bonding or other interactions. This property makes it a candidate for studying enzyme kinetics and mechanisms .

Medicine

Research indicates potential applications in treating neurological disorders. The compound's ability to modulate cellular signaling pathways suggests it may have therapeutic effects, warranting further investigation into its pharmacological properties .

Case Studies

Several studies have explored the efficacy of this compound in different applications:

  • Cancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxicity against specific cancer cell lines, indicating potential for development as an anticancer agent .
  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic disorders.
  • Neurological Studies : Investigations into its effects on neurotransmitter systems suggest that it may influence synaptic plasticity, making it a candidate for further research into treatments for neurodegenerative diseases .

Summary of Findings

Application AreaKey Findings
ChemistryIntermediate for complex organic synthesis; unique reactivity due to chloroacetyl group
BiologyModulates enzyme activity; potential substrate/inhibitor roles
MedicinePotential therapeutic applications for neurological disorders; cytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of ethyl 1-(chloroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is unique due to its chloroacetyl group, which imparts distinct reactivity and potential biological activity.

Biological Activity

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a detailed exploration of its biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a chloroacetyl group and an ethyl ester moiety. The presence of the chloroacetyl group is particularly noteworthy as it enhances the compound's reactivity and biological activity.

The compound interacts with various enzymes and proteins, acting as both a substrate and an inhibitor in biochemical reactions. These interactions can involve:

  • Covalent bonding : The chloroacetyl group may form covalent bonds with nucleophilic sites on proteins.
  • Hydrogen bonding : Contributes to the stability of enzyme-substrate complexes.
  • Hydrophobic interactions : Influences the binding affinity to lipid membranes.

Cellular Effects

This compound exhibits notable effects on cellular processes:

  • Modulation of cell signaling pathways : It can activate or inhibit specific pathways, impacting cell proliferation and apoptosis.
  • Gene expression alteration : The compound influences the expression of genes involved in critical cellular functions, which may lead to changes in metabolism and cell health.

The molecular mechanism involves the binding of this compound to specific biomolecules, such as enzymes or receptors. This interaction can cause conformational changes that affect their activity. For instance, binding to muscarinic acetylcholine receptors (M3R) has been linked to increased cell proliferation and resistance to apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term effects on cells. Studies indicate that while the compound remains stable under certain conditions, prolonged exposure can lead to decreased efficacy due to degradation.

Dosage Effects in Animal Models

The biological effects vary significantly with dosage:

  • Low doses : May produce beneficial effects by modulating biochemical pathways without significant toxicity.
  • High doses : Can result in toxic effects, including cellular damage and disruption of normal physiological functions.

Metabolic Pathways

This compound is metabolized by liver enzymes, leading to the formation of various metabolites that can interact with other biochemical pathways. This metabolic versatility is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Understanding the transport mechanisms is essential for evaluating the compound's biological efficacy. This compound can cross cell membranes via specific transporters or passive diffusion. Once inside cells, it may bind to intracellular proteins or accumulate in specific compartments, influencing its overall activity.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, we can compare it with other piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylateBenzyl substitutionModerate antibacterial activity
1-Methylpiperidine-3-carboxylic acid ethyl esterMethyl substitutionLower cytotoxicity compared to chloroacetyl derivative

The unique chloroacetyl group in this compound enhances its reactivity and potential biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated its efficacy in inhibiting specific cancer cell lines through modulation of apoptotic pathways .
  • Another investigation revealed its antibacterial properties against various strains, indicating a broader spectrum of biological activity than previously recognized .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate, and how is reaction progress monitored?

  • Methodological Answer : A common approach involves nucleophilic substitution or acylation reactions. For example, piperidine derivatives can react with chloroacetyl chloride in alkaline aqueous conditions (pH 10–11 maintained by Na₂CO₃) under ambient temperature. Reaction progress is tracked via TLC using n-hexane/EtOAc mobile phases. Post-reaction, neutralization and recrystallization (e.g., ethanol) yield purified products .
  • Key Considerations : Optimize pH to suppress side reactions (e.g., hydrolysis) and ensure stoichiometric excess of reagents for higher yields.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂), piperidine protons (δ ~2.5–3.5 ppm), and chloroacetyl carbonyl (δ ~165–170 ppm).
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and amide/chloroacetyl C=O (~1680 cm⁻¹).
  • Mass Spectrometry : ESI-TOF confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
    • Validation : Compare spectra with literature data for analogous piperidine derivatives .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Store in cool, dry conditions away from light to prevent degradation. Monitor for decomposition via periodic TLC or NMR.
  • Dispose of waste via certified hazardous waste services, adhering to local regulations .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Combine X-ray crystallography (using SHELX software for refinement ) with spectroscopic data. For ambiguous cases, compare experimental and computed (DFT) dipole moments or electron density maps .

Advanced Research Questions

Q. What mechanistic insights explain the elimination kinetics of piperidine derivatives under thermal stress?

  • Methodological Answer : Gas-phase elimination studies (via Arrhenius parameters) reveal decomposition pathways. For ethyl piperidine-3-carboxylate, log κ₁(s⁻¹) = 13.12 – (210.4 kJ mol⁻¹)/(2.303RT), indicating a unimolecular mechanism. Use GC-MS or IR spectroscopy to track volatile byproducts (e.g., CO₂, ethylene) .
  • Application : Predict shelf-life by extrapolating rate constants to storage temperatures.

Q. How can computational chemistry predict the reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze:

  • Charge distribution (e.g., negative charge at carbonyl oxygen).
  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.
  • Transition-state modeling for reactions like hydrolysis or nucleophilic substitution .
    • Validation : Correlate computational results with experimental kinetic data .

Q. What strategies optimize the synthesis of bioactive derivatives (e.g., sulfonyl or acyl analogs)?

  • Methodological Answer :

  • Sulfonylation : React with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using EDC/HOBt coupling.
  • Acylation : Employ DIEA as a base to facilitate carbodiimide-mediated coupling with indole carbonyls .
  • Purification : Use flash chromatography (e.g., 0–45% EtOAc/hexanes) or recrystallization.
    • SAR Analysis : Test derivatives for bioactivity (e.g., enzyme inhibition) to establish structure-activity relationships .

Q. How does stereochemistry influence the stability and reactivity of piperidine-based esters?

  • Methodological Answer :

  • Compare enantiomers (e.g., (S)- vs. (R)-configurations) via chiral HPLC or polarimetry.
  • Study kinetic resolution under basic/acidic conditions to assess racemization risks.
  • Use NOESY NMR to confirm spatial arrangements of substituents .

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